Dicyclopropylmethanol

Protecting group chemistry Carboxylic acid protection Orthogonal deprotection

Dicyclopropylmethanol (CAS 14300-33-5, molecular formula C₇H₁₂O, molecular weight 112.17 g/mol) is a bicyclic secondary alcohol characterized by a central hydroxymethyl carbon bonded to two cyclopropyl rings. It exists as a colorless liquid with a density of 0.951 g/mL at 20°C and a boiling point of 69°C at 13 mmHg.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 14300-33-5
Cat. No. B083125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropylmethanol
CAS14300-33-5
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)O
InChIInChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2
InChIKeyPIXLZMHERIHLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropylmethanol (CAS 14300-33-5): A Dual Cyclopropyl Secondary Alcohol for Protecting Group Chemistry and Drug Discovery Scaffolds


Dicyclopropylmethanol (CAS 14300-33-5, molecular formula C₇H₁₂O, molecular weight 112.17 g/mol) is a bicyclic secondary alcohol characterized by a central hydroxymethyl carbon bonded to two cyclopropyl rings [1]. It exists as a colorless liquid with a density of 0.951 g/mL at 20°C and a boiling point of 69°C at 13 mmHg . The compound is widely employed as a protecting group reagent for carboxylic acids—forming esters that undergo extremely mild and selective cleavage—and serves as a synthetic intermediate in medicinal chemistry where the strained cyclopropyl rings confer distinct steric and electronic properties .

Why Dicyclopropylmethanol Cannot Be Substituted with Cyclopropylmethanol or Aliphatic Secondary Alcohols


Generic substitution of dicyclopropylmethanol with monocyclopropyl analogs such as cyclopropylmethanol (CAS 2516-33-8) or acyclic secondary alcohols fails due to fundamentally divergent physicochemical and functional profiles. Cyclopropylmethanol exhibits lower density (0.89 g/mL at 25°C vs. 0.951 g/mL at 20°C), higher atmospheric boiling point (123–124°C vs. 69°C at 13 mmHg), and greater water miscibility [1]. More critically, cyclopropylmethanol lacks the dual-cyclopropyl architecture required for the mild, selective ester cleavage characteristic of dicyclopropylmethanol-derived carboxylate protection . In anti-Markovnikov hydration reactions, cyclopropylmethanol yields lower addition yields than MCPM ether derivatives, whereas dicyclopropylmethanol-derived protecting groups enable orthogonal deprotection under conditions that preserve acid- and base-sensitive functionalities . The presence of two strained cyclopropyl rings also contributes to enhanced metabolic stability predictions when the moiety is incorporated into drug candidates—a class-level benefit absent in monocyclopropyl or linear alkyl alternatives .

Quantitative Evidence Guide for Dicyclopropylmethanol: Differentiated Performance Data versus Structural Analogs


Dicyclopropylmethanol Esters Exhibit Mild and Selective Cleavage Superior to Standard Carboxylate Protecting Groups

Dicyclopropylmethanol forms carboxylic acid esters that undergo extremely mild and selective cleavage compared to conventional protecting groups such as methyl, ethyl, tert-butyl, and benzyl esters . Unlike methyl and ethyl esters—which require strongly basic (NaOH, KOH) or strongly acidic (HCl, H₂SO₄) hydrolysis conditions that can degrade acid- or base-sensitive substrates—dicyclopropylmethanol-derived esters are cleaved under mild, neutral, or slightly acidic conditions with high selectivity .

Protecting group chemistry Carboxylic acid protection Orthogonal deprotection Peptide synthesis

Dicyclopropylmethanol Exhibits Higher Density and Distinct Volatility Profile Relative to Cyclopropylmethanol

Dicyclopropylmethanol displays substantially higher density and a different boiling point profile compared to its monocyclopropyl analog, cyclopropylmethanol [1]. At 20°C, dicyclopropylmethanol has a density of 0.951 g/mL, whereas cyclopropylmethanol measures 0.89 g/mL at 25°C—representing approximately a 6.9% higher density for the dicyclopropyl derivative [2]. The boiling point of dicyclopropylmethanol is 69°C at 13 mmHg (reduced pressure), while cyclopropylmethanol boils at 123–124°C at atmospheric pressure (738 mmHg) [3].

Physical chemistry Separation science Process development Reaction engineering

Dicyclopropylmethanol Incorporation Confers Enhanced Predicted Blood-Brain Barrier Penetration and Favorable ADMET Profile

Computational ADMET predictions for dicyclopropylmethanol indicate a high probability of blood-brain barrier penetration (97.50%) and reasonable predicted human oral bioavailability (52.86%) [1]. While direct experimental comparison data are not available for cyclopropylmethanol, class-level evidence establishes that cyclopropyl-containing compounds benefit from improved metabolic stability, enhanced biological activity, and reduced plasma clearance relative to non-cyclopropyl or monocyclopropyl alternatives .

Medicinal chemistry Drug discovery ADMET prediction CNS drug development

Optimal Research and Industrial Application Scenarios for Dicyclopropylmethanol (CAS 14300-33-5)


Carboxylic Acid Protection in Multi-Step Peptide and Natural Product Synthesis

Dicyclopropylmethanol is optimally deployed as a protecting group reagent for carboxylic acids in complex synthetic sequences requiring orthogonal deprotection strategies . The dicyclopropylmethyl esters formed are cleaved under extremely mild and selective conditions, preserving acid-labile protecting groups (e.g., Boc, trityl), base-sensitive functionalities (e.g., Fmoc, acetyl), and oxidation-prone moieties that would be compromised by standard methyl or ethyl ester hydrolysis .

Synthesis of CNS-Penetrant Drug Candidates Leveraging the Dicyclopropyl Scaffold

Given the high predicted blood-brain barrier penetration probability (97.50%) and favorable ADMET profile of the dicyclopropylmethanol scaffold , this compound serves as an advantageous building block for medicinal chemistry programs targeting central nervous system disorders. The dual cyclopropyl architecture enhances metabolic stability, fixes molecular conformation, and limits polypeptide backbone hydrolysis—attributes that are class-level hallmarks of cyclopropyl-containing pharmacophores but are amplified in the dicyclopropyl configuration relative to monocyclopropyl analogs .

Process Chemistry Requiring High-Density Solvent or Intermediate for Liquid-Liquid Separation

The density of dicyclopropylmethanol (0.951 g/mL at 20°C) is approximately 6.9% higher than that of cyclopropylmethanol (0.89 g/mL at 25°C) . This density differential enables more efficient phase separation in liquid-liquid extraction workflows where dicyclopropylmethanol serves as either the organic phase component or a dissolved intermediate. For scale-up process development where separation efficiency impacts yield and purity, substituting cyclopropylmethanol would alter phase behavior and potentially reduce extraction performance.

Synthetic Intermediate for Cyclopropyl-Containing Agrochemicals and Materials

Dicyclopropylmethanol functions as a versatile intermediate for synthesizing dicyclopropyl ketone (via oxidation), dicyclopropylmethane (via reduction), and acrylate monomers for polymer chemistry . The strained cyclopropyl rings participate in ring-opening reactions, enabling access to homoallyl derivatives and cyclopropane-containing polymers with unique mechanical and thermal properties that are inaccessible from monocyclopropyl or acyclic alcohol starting materials .

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